molecular formula C14H23N3O2 B2649786 (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-21-3

(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2649786
CAS RN: 2411336-21-3
M. Wt: 265.357
InChI Key: PYBBAEFFPJGNMW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism Of Action

The exact mechanism of action of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to work by inducing tumor necrosis factor-alpha (TNF-alpha) production in tumor cells. TNF-alpha is a cytokine that plays a key role in the body's immune response to cancer. (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide also appears to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects
(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. These include the induction of TNF-alpha production, activation of the immune system, and inhibition of angiogenesis. (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.

Advantages And Limitations For Lab Experiments

One advantage of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is that it has been extensively studied in animal models and clinical trials, so there is a large body of data available on its safety and efficacy. (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is also relatively easy to synthesize and can be scaled up for commercial production. One limitation of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has also been shown to have some toxic side effects in animal models and clinical trials, which may limit its use in humans.

Future Directions

There are several future directions for (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide research. One area of focus is on improving our understanding of its mechanism of action, which could lead to the development of more effective cancer treatments. Another area of focus is on identifying biomarkers that can predict which patients are most likely to respond to (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide treatment. Finally, there is ongoing research into the development of new formulations of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide that can improve its safety and efficacy.

Synthesis Methods

(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is synthesized through a multi-step process involving the reaction of 3,5-diethyl-4-hydroxybenzaldehyde with ethyl oxalyl chloride to form an oxazole intermediate. This intermediate is then reacted with dimethylamine and acryloyl chloride to form (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is relatively straightforward and can be scaled up for commercial production.

Scientific Research Applications

(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has potent anti-tumor activity against a variety of cancer cell lines, including melanoma, colon, lung, and breast cancer. (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has also been shown to enhance the activity of chemotherapy and radiation therapy in animal models. Clinical trials have been conducted to evaluate the safety and efficacy of (E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide in cancer patients, with mixed results.

properties

IUPAC Name

(E)-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-5-12-11(13(6-2)19-16-12)10-15-14(18)8-7-9-17(3)4/h7-8H,5-6,9-10H2,1-4H3,(H,15,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBBAEFFPJGNMW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NO1)CC)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.